BenchChemオンラインストアへようこそ!

5-Iodo-2-methoxybenzamide

Dopamine D2 Receptor Radioligand Binding SPECT Imaging

As the only authentic reference standard for the chromatographically similar 5-IBZM byproduct, this 5-iodo-2-methoxybenzamide (>98% purity) is critical for validating HPLC methods in [123I]IBZM SPECT manufacturing. Unlike the 3-iodo isomer (100-fold lower D2 affinity), it provides essential selectivity for extrastriatal D2/D3 visualization and enables subnanomolar 5-HT2 receptor ligand development (Kd = 0.11 nM). An indispensable cold competitor for in vitro receptor binding assays.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 850040-40-3
Cat. No. B3057778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methoxybenzamide
CAS850040-40-3
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)I)C(=O)N
InChIInChI=1S/C8H8INO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyRWODPJHPLDEUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methoxybenzamide (CAS 850040-40-3): Key Intermediate for D2/D3 Radioligands and Benzamide-Derived Therapeutics


5-Iodo-2-methoxybenzamide (CAS: 850040-40-3, MF: C₈H₈INO₂, MW: 277.06) is a substituted benzamide featuring an iodine atom at the 5-position of the aromatic ring. Commercially available in >97% purity from multiple vendors , this compound serves as a critical synthetic intermediate in the preparation of radioiodinated benzamide derivatives targeting dopamine D2/D3 receptors and serotonin 5-HT2 receptors . Unlike non-iodinated or differently substituted benzamide analogs, the 5-iodo substitution pattern imparts distinct physicochemical properties and biological selectivity profiles that directly impact receptor binding affinity and radiolabeling efficiency [1].

Why 5-Iodo-2-methoxybenzamide Cannot Be Replaced by Other Iodo-Positional Isomers or Non-Iodinated Benzamide Precursors


The iodine substitution position on the benzamide aromatic ring is a decisive determinant of receptor binding affinity and radiolabeling outcome. In head-to-head comparison of the 5-iodo isomer (5-IBZM) versus the clinically used 3-iodo isomer (IBZM) for dopamine D2 receptor imaging, the 5-iodo isomer exhibited a 100-fold reduction in binding affinity [1]. This dramatic affinity differential means that non-iodinated precursors (e.g., desiodo-MIP-1145) or positional isomers cannot be substituted into validated synthetic routes without fundamentally altering the target compound‘s pharmacological profile and requiring complete revalidation of binding and biodistribution characteristics [2]. Furthermore, during electrophilic radioiodination of benzamide precursors, the 5-iodo species emerges as a chromatographically similar byproduct that complicates purity assessment, making authentic 5-iodo-2-methoxybenzamide essential as an analytical reference standard for quality control in radiopharmaceutical manufacturing [1].

Quantitative Differentiation Evidence for 5-Iodo-2-methoxybenzamide: Comparative Performance Data Against Key Analogs


D2 Receptor Affinity Comparison: 5-Iodo vs. 3-Iodo Positional Isomers

In a direct stereospecific synthesis and pharmacological comparison, the 5-iodo isomer (5-IBZM: (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide) exhibited approximately 100-fold lower binding affinity for dopamine D2 receptors compared to the clinically utilized 3-iodo isomer (IBZM) [1]. This affinity differential was quantified via in vitro competition binding assays [1].

Dopamine D2 Receptor Radioligand Binding SPECT Imaging

Chromatographic Retention Behavior: 5-IBZM as Radiolabeling Byproduct Reference Standard

During electrophilic radioiodination of BZM (benzamide precursor) to produce [123I]IBZM, the 5-iodo isomer (5-IBZM) is generated as a byproduct that migrates with similar retention time to the desired 3-iodo product, making chromatographic separation challenging [1]. Authentic 5-IBZM synthesized stereospecifically served as the reference standard to confirm the identity of this byproduct [1].

Radiopharmaceutical Quality Control HPLC Analysis Electrophilic Iodination

Biodistribution and Brain Imaging Performance: Epidepride (5-Iodo-Containing) vs. IBZM

Epidepride, a radiotracer containing the 5-iodo-2-methoxybenzamide core scaffold ((S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide), demonstrated superior brain imaging characteristics compared to IBZM in rodent microSPECT studies [1]. Quantitative comparison showed Epidepride achieved higher binding potential in striatal and extrastriatal regions, with IBZM exhibiting only moderate putamen-to-cerebellum ratio [1].

SPECT Imaging Dopamine D2/D3 Receptors Striatal Binding

5-HT2 Receptor Tracer Affinity: 5-Iodo-2-methoxybenzamide Derivative Performance

A radioiodinated ligand incorporating the 5-iodo-2-methoxybenzamide pharmacophore (4-amino-N-[1-[3-(4-methyl-4-piperidinyl)]-5-iodo-2-methoxybenzamide labeled with I-125) demonstrated high affinity with a Kd value of 0.11 ± 0.01 nM for serotonin 5-HT2 receptors, along with marked selectivity for this receptor subtype in vitro [1].

Serotonin 5-HT2 Receptor Radioligand SPECT Tracer

Synthetic Accessibility: 5-Iodo-2-methoxybenzamide as Direct Iodination Product

5-Iodo-2-methoxybenzamide is directly accessible via electrophilic iodination of 2-methoxybenzamide using iodine and an oxidizing agent in the presence of a catalyst . In contrast, non-iodinated precursors such as desiodo-MIP-1145 require multi-step syntheses (e.g., three-step sequence involving coupling techniques) followed by separate radioiodination to introduce the iodine label [1]. The pre-iodinated 5-iodo-2-methoxybenzamide eliminates one synthetic step in certain routes where iodine serves as a stable structural element rather than a radiolabel.

Synthetic Intermediate Electrophilic Iodination Radiolabeling Precursor

D2/D3 Receptor Imaging Agent Development: Epidepride vs. IBZM Systematic Comparison

Epidepride, a 5-iodo-2-methoxybenzamide derivative ((S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide), has been identified in multiple studies as superior to IBZM for imaging extrastriatal dopamine D2 receptors in human brain [1]. While IBZM is widely used for D2 receptor imaging, its relatively low target-to-non-target ratio limits extrastriatal visualization [1]. Epidepride demonstrated the ability to identify extrastriatal regions including midbrain, temporal cortex, frontal cortex, and occipital cortex [1].

Dopamine D2/D3 Imaging Radiotracer Kinetics Neurological Disorders

5-Iodo-2-methoxybenzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for Radiopharmaceutical Quality Control in IBZM Production

During the electrophilic radioiodination of benzamide precursors to produce [123I]IBZM for clinical SPECT imaging, the 5-iodo positional isomer (5-IBZM) forms as a chromatographically similar byproduct [1]. Authentic 5-iodo-2-methoxybenzamide and its derivatives are required as analytical reference standards to validate HPLC methods, confirm byproduct identity, and ensure radiopharmaceutical purity. The 100-fold affinity difference between 5-IBZM and IBZM means that even trace contamination with the 5-iodo species could confound imaging results [1].

Synthetic Intermediate for High-Affinity D2/D3 Extrastriatal Imaging Agents

The 5-iodo-2-methoxybenzamide core scaffold enables the synthesis of Epidepride and related compounds that provide superior extrastriatal D2/D3 receptor visualization compared to 3-iodo-substituted analogs like IBZM [1]. Researchers developing SPECT tracers for neurological disorders (schizophrenia, Parkinson's disease, addiction, movement disorders) should procure 5-iodo-2-methoxybenzamide as a key intermediate when extrastriatal dopaminergic pathway imaging is the experimental objective [1].

Precursor for Subnanomolar-Affinity 5-HT2 Receptor Radioligands

Derivatives of 5-iodo-2-methoxybenzamide demonstrate subnanomolar affinity (Kd = 0.11 ± 0.01 nM) and high selectivity for serotonin 5-HT2 receptors in vitro [1]. Research programs focused on gamma-emission tomography of serotonergic systems should prioritize this scaffold over non-iodinated or differently substituted benzamides for radioligand development targeting 5-HT2 receptor imaging applications [1].

Non-Radioactive Cold Standard for Radioligand Binding Assay Validation

For laboratories performing in vitro receptor binding assays with radioiodinated benzamide ligands, non-radioactive 5-iodo-2-methoxybenzamide and its derivatives serve as essential cold competitors for determining non-specific binding and validating assay specificity. The compound‘s established role in dopamine D2 receptor pharmacology (100-fold affinity difference vs. 3-iodo isomer) makes it particularly valuable as a selectivity control in D2/D3 receptor binding experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.